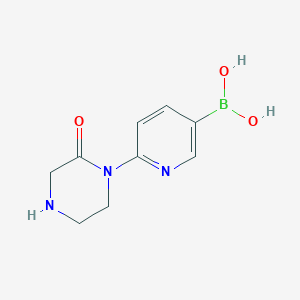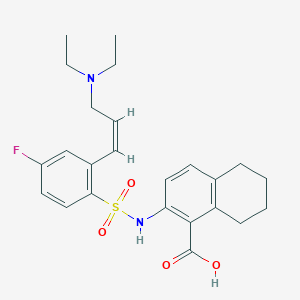
(1R,3S)-3-(Hydroxymethyl)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-3-(Hydroxymethyl)cyclopentanol: is an organic compound with the molecular formula C6H12O2 It is a cyclopentane derivative featuring a hydroxymethyl group and a hydroxyl group on the same side of the cyclopentane ring, making it a cis isomer
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reduction of 3-Hydroxycyclopentanecarboxylic Acid Ester: One common method involves the reduction of 3-hydroxycyclopentanecarboxylic acid ester using lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (THF) at 0-20°C.
Hydrogenation of 5-Hydroxymethylfurfural: Another method involves the hydrogenation of 5-hydroxymethylfurfural using a ruthenium catalyst in water at 180°C under high hydrogen pressure.
Industrial Production Methods: Industrial production methods for cis-3-(Hydroxymethyl)cyclopentanol typically involve catalytic hydrogenation processes, which are scalable and efficient. The use of bifunctional catalysts, such as ruthenium-molybdenum bimetallic catalysts, has been explored to enhance the selectivity and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: cis-3-(Hydroxymethyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form cyclopentanol derivatives using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at the hydroxymethyl group, where the hydroxyl group can be replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products:
Oxidation: Cyclopentanone or 3-hydroxycyclopentanone.
Reduction: Cyclopentanol derivatives.
Substitution: Halogenated cyclopentanol derivatives.
Wissenschaftliche Forschungsanwendungen
cis-3-(Hydroxymethyl)cyclopentanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of cyclopentane-based drugs.
Wirkmechanismus
The mechanism of action of cis-3-(Hydroxymethyl)cyclopentanol involves its interaction with specific molecular targets and pathways. For instance, in catalytic hydrogenation reactions, the compound undergoes hydrogenation and rearrangement processes facilitated by metal catalysts. The molecular targets include the carbonyl and hydroxyl groups, which participate in the hydrogenation and rearrangement reactions to form the desired cyclopentanol derivatives .
Vergleich Mit ähnlichen Verbindungen
Cyclopentanol: A simple cyclopentane derivative with a hydroxyl group.
3-Hydroxycyclopentanone: A cyclopentane derivative with a hydroxyl group and a ketone group.
5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group.
Comparison:
Structural Uniqueness: cis-3-(Hydroxymethyl)cyclopentanol is unique due to the presence of both a hydroxymethyl and a hydroxyl group on the same side of the cyclopentane ring, which imparts specific stereochemical properties.
Reactivity: The compound exhibits distinct reactivity patterns compared to its analogs, particularly in hydrogenation and rearrangement reactions.
Applications: While similar compounds like cyclopentanol and 3-hydroxycyclopentanone are used in various chemical syntheses, cis-3-(Hydroxymethyl)cyclopentanol’s unique structure makes it valuable for specific applications in drug development and industrial processes
Eigenschaften
Molekularformel |
C6H12O2 |
|---|---|
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
(1R,3S)-3-(hydroxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C6H12O2/c7-4-5-1-2-6(8)3-5/h5-8H,1-4H2/t5-,6+/m0/s1 |
InChI-Schlüssel |
ZBAXTIFHKIGLEJ-NTSWFWBYSA-N |
Isomerische SMILES |
C1C[C@H](C[C@H]1CO)O |
Kanonische SMILES |
C1CC(CC1CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


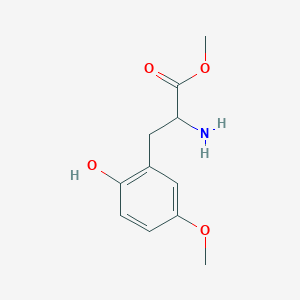
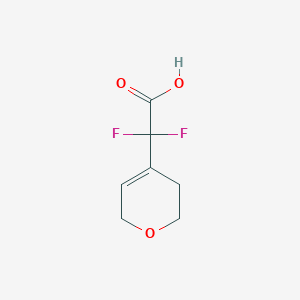
![tert-Butyl 5-chloro-2-oxospiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B15225595.png)

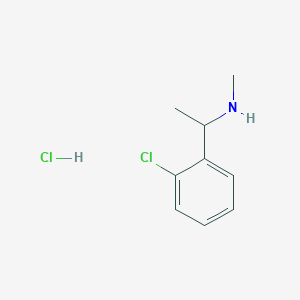
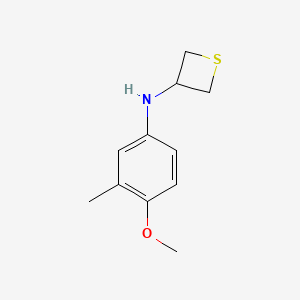
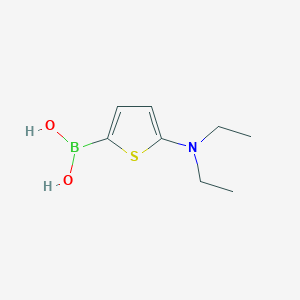
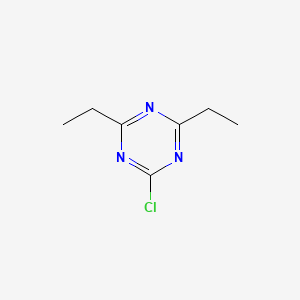
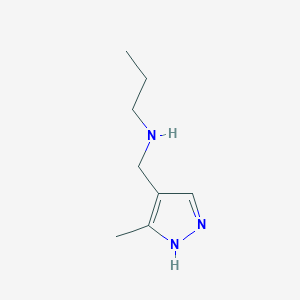
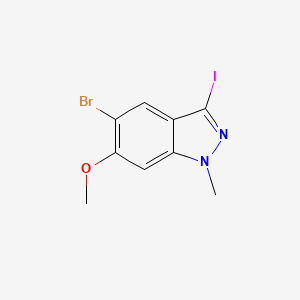
![3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15225656.png)
